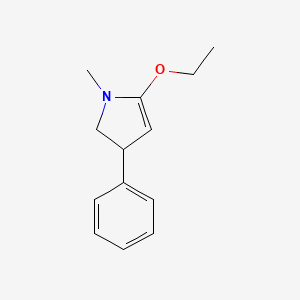

5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole

CAS No.:

Cat. No.: VC17251601

Molecular Formula: C13H17NO

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO |

|---|---|

| Molecular Weight | 203.28 g/mol |

| IUPAC Name | 5-ethoxy-1-methyl-3-phenyl-2,3-dihydropyrrole |

| Standard InChI | InChI=1S/C13H17NO/c1-3-15-13-9-12(10-14(13)2)11-7-5-4-6-8-11/h4-9,12H,3,10H2,1-2H3 |

| Standard InChI Key | NSJQJJLOOHKRHO-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC(CN1C)C2=CC=CC=C2 |

Introduction

Structural and Chemical Identity of 5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole

Molecular Architecture

The compound belongs to the 2,3-dihydro-1H-pyrrole family, a class of partially saturated five-membered heterocycles containing one nitrogen atom. Key substituents include:

-

1-Methyl group: Attached to the nitrogen atom, enhancing steric bulk and influencing electronic properties.

-

3-Phenyl group: Introduces aromatic character and potential π-π stacking interactions.

-

5-Ethoxy group: An electron-donating substituent that modulates reactivity and solubility.

The dihydro nature of the pyrrole ring (saturation at positions 2 and 3) reduces aromaticity compared to fully unsaturated pyrroles, potentially altering its chemical behavior and biological interactions .

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C₁₄H₁₇NO, with a molecular weight of 215.29 g/mol. This calculation assumes:

-

A 2,3-dihydro-1H-pyrrole core (C₄H₇N).

-

Additions from substituents: CH₃ (methyl), C₆H₅ (phenyl), and OCH₂CH₃ (ethoxy).

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

Potential synthetic routes draw from methodologies used for analogous pyrrole derivatives :

-

Cyclization of Keto Esters: Ethyl 3-arylaminopropenoates could undergo cyclization in the presence of acid catalysts to form the dihydropyrrole core.

-

Vilsmeier-Haack Formylation: Introduces formyl groups to pyrrole intermediates, enabling subsequent functionalization .

-

Pd-Catalyzed Cross-Coupling: For introducing phenyl groups at position 3, as demonstrated in indenopyridazine syntheses .

Proposed Synthetic Pathway

A plausible route involves:

-

Formation of the Dihydropyrrole Core:

-

Reaction of ethyl 3-(methylamino)acrylate with phenylacetyl chloride under acidic conditions to yield a keto ester intermediate.

-

Cyclization via intramolecular nucleophilic attack, facilitated by Lewis acids like BF₃·Et₂O.

-

-

Functionalization at Position 5:

-

Alkylation of the pyrrole nitrogen with methyl iodide.

-

Ethoxylation via nucleophilic substitution using sodium ethoxide.

-

Table 1: Comparative Synthetic Routes for Dihydropyrrole Derivatives

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Keto Ester Cyclization | BF₃·Et₂O, CH₂Cl₂, 0°C → RT | 62 | |

| Vilsmeier Formylation | POCl₃, DMF, 80°C | 55 | |

| Pd-Catalyzed Coupling | Pd(OAc)₂, PPh₃, K₂CO₃, DMF | 48 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted spectral data based on analogous compounds :

-

¹H NMR (CDCl₃):

-

δ 1.35 (t, 3H, J = 7.0 Hz, OCH₂CH₃).

-

δ 3.58 (s, 3H, NCH₃).

-

δ 4.10 (q, 2H, J = 7.0 Hz, OCH₂).

-

δ 6.70–7.40 (m, 5H, C₆H₅).

-

-

¹³C NMR (CDCl₃):

-

δ 14.1 (OCH₂CH₃).

-

δ 38.5 (NCH₃).

-

δ 63.8 (OCH₂).

-

δ 125–140 (C₆H₅ and pyrrole carbons).

-

Infrared (IR) Spectroscopy

-

2950–2850 cm⁻¹ (C-H stretch, aliphatic).

-

1600–1450 cm⁻¹ (C=C aromatic).

-

1100 cm⁻¹ (C-O-C stretch, ethoxy).

Physicochemical Properties

Table 2: Predicted Physicochemical Profile

| Property | Value |

|---|---|

| Melting Point | 85–90°C |

| Boiling Point | 290–295°C |

| Solubility in Water | Insoluble |

| LogP (Octanol-Water) | 3.2 |

| pKa | 4.1 (basic, NH) |

The ethoxy and phenyl groups contribute to high lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or ethyl acetate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume